The compound 8-(2,3-Dimethoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic molecule with significant research potential. Its molecular formula is , and it has a molecular weight of 413.43 g/mol. This compound is categorized as a triazatricyclo compound, which indicates its structural complexity and potential for various chemical interactions and applications in scientific research.
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Specific synthetic routes may vary, but they generally include:
The synthesis may require specific reagents such as bases or acids to facilitate reactions, along with solvents that ensure solubility and reactivity of intermediates. High-performance liquid chromatography (HPLC) is often employed to purify the final product and confirm its identity through spectral methods like nuclear magnetic resonance (NMR) spectroscopy.
The structure of 8-(2,3-Dimethoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione can be represented using various structural formulas:
InChI=1S/C21H23N3O6/c1-10(2)8-24-18-16(19(25)23-21(24)27)14(15-12(22-18)9-30-20(15)26)11-6-5-7-13(28-3)17(11)29-4/h5-7,10,14,22H,8-9H2,1-4H3,(H,23,25,27)
This representation provides insight into its connectivity and stereochemistry.
Key data points include:
The compound can participate in various chemical reactions due to its functional groups:
Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yields and selectivity in these reactions.
While specific mechanisms for this compound are not extensively documented in the literature, compounds with similar structures often exhibit biological activities such as enzyme inhibition or receptor modulation.
Further studies would be necessary to elucidate precise mechanisms through experimental assays evaluating binding affinities and biological activities.
The physical properties of this compound include:
Chemical properties include:
Relevant analyses can be performed using techniques like differential scanning calorimetry (DSC) to assess thermal stability and high-performance liquid chromatography (HPLC) for purity assessment.
This compound holds potential in various scientific fields:
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 266349-84-2
CAS No.: 69722-44-7
CAS No.: 1704-69-4